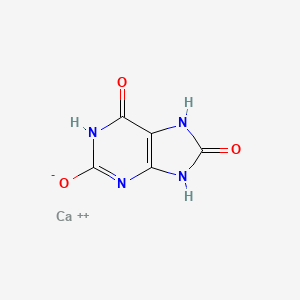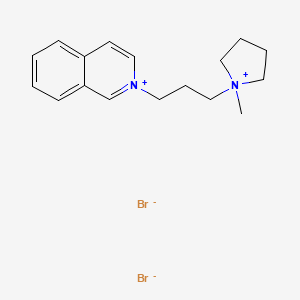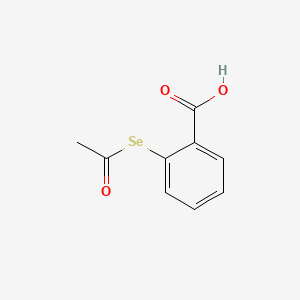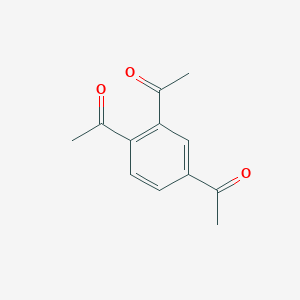
3-Nitro-1,2-bis(2-(diethylamino)ethoxy)anthraquinone dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Nitro-1,2-bis(2-(diethylamino)ethoxy)anthraquinone dihydrochloride is a synthetic compound known for its potential applications in various fields, including medicinal chemistry and pharmacology. This compound belongs to the anthraquinone family, which is characterized by a quinone structure with two aromatic rings. The presence of nitro and diethylamino groups in its structure contributes to its unique chemical properties and biological activities.
Métodos De Preparación
The synthesis of 3-Nitro-1,2-bis(2-(diethylamino)ethoxy)anthraquinone dihydrochloride involves several steps. One common method includes the nitration of 1,2-bis(2-(diethylamino)ethoxy)anthraquinone, followed by the formation of the dihydrochloride salt. The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid as nitrating agents, with the reaction being carried out at low temperatures to control the rate of nitration and prevent over-nitration .
Análisis De Reacciones Químicas
3-Nitro-1,2-bis(2-(diethylamino)ethoxy)anthraquinone dihydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The diethylamino groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used .
Aplicaciones Científicas De Investigación
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound has shown potential as an immunostimulant, enhancing the body’s immune response.
Industry: It is used in the development of dyes and pigments due to its vibrant color properties.
Mecanismo De Acción
The mechanism of action of 3-Nitro-1,2-bis(2-(diethylamino)ethoxy)anthraquinone dihydrochloride involves its interaction with cellular proteins and enzymes. The nitro group can undergo reduction to form reactive intermediates that interact with DNA and proteins, leading to the inhibition of cellular processes. This compound targets specific molecular pathways involved in cell growth and proliferation, making it a potential candidate for cancer therapy .
Comparación Con Compuestos Similares
3-Nitro-1,2-bis(2-(diethylamino)ethoxy)anthraquinone dihydrochloride can be compared with other anthraquinone derivatives, such as:
1,2-bis(2-(diethylamino)ethoxy)anthraquinone: Lacks the nitro group, resulting in different chemical and biological properties.
2,7-bis(2-(diethylamino)ethoxy)fluoren-9-one dihydrochloride: Another immunostimulant with a different core structure, leading to variations in its mechanism of action and applications.
The presence of the nitro group in this compound makes it unique, as it imparts distinct chemical reactivity and biological activity compared to its analogs .
Propiedades
Número CAS |
69019-69-8 |
|---|---|
Fórmula molecular |
C26H35Cl2N3O6 |
Peso molecular |
556.5 g/mol |
Nombre IUPAC |
2-[1-[2-(diethylazaniumyl)ethoxy]-3-nitro-9,10-dioxoanthracen-2-yl]oxyethyl-diethylazanium;dichloride |
InChI |
InChI=1S/C26H33N3O6.2ClH/c1-5-27(6-2)13-15-34-25-21(29(32)33)17-20-22(26(25)35-16-14-28(7-3)8-4)24(31)19-12-10-9-11-18(19)23(20)30;;/h9-12,17H,5-8,13-16H2,1-4H3;2*1H |
Clave InChI |
FDRKMPIRBBODID-UHFFFAOYSA-N |
SMILES canónico |
CC[NH+](CC)CCOC1=C(C=C2C(=C1OCC[NH+](CC)CC)C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-].[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![beta-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-N-[2-(acetyloxy)ethyl]-, methyl ester](/img/structure/B13769115.png)


![Urea, N-(3-isocyanatomethylphenyl)-N'-[[[4-[[[(3-isocyanatomethylphenyl)amino]carbonyl]amino]phenyl]methyl]phenyl]-](/img/structure/B13769135.png)






